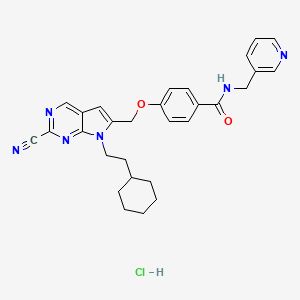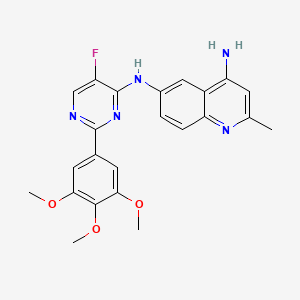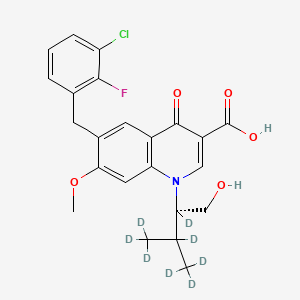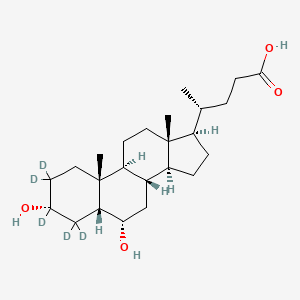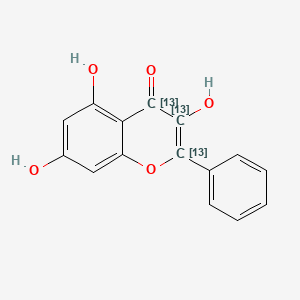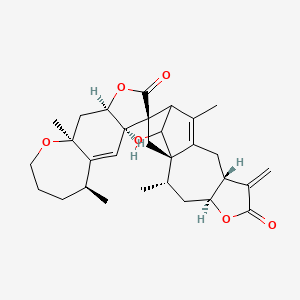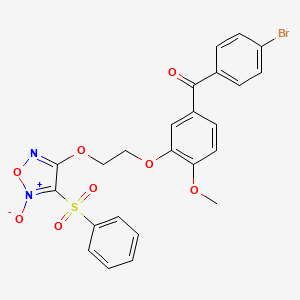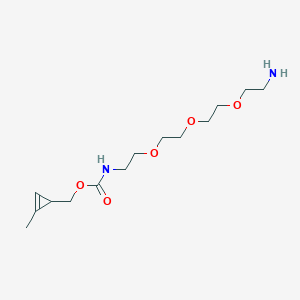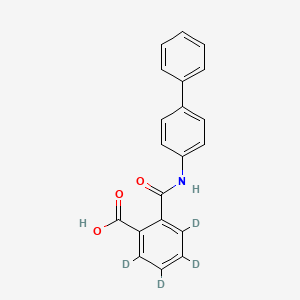
Kartogenin-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Kartogenin-d4 is a deuterated derivative of Kartogenin, a small molecule known for its ability to induce chondrogenic differentiation of mesenchymal stem cells. This compound has garnered significant attention in the field of regenerative medicine, particularly for its potential in cartilage repair and regeneration .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Kartogenin-d4 involves the incorporation of deuterium atoms into the Kartogenin molecule. This can be achieved through various methods, including the use of deuterated reagents and solvents during the synthesis process. One common approach is the use of deuterated solvents in the hydrogenation step, which replaces hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents. The process is optimized to ensure high yield and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) are employed to purify the compound and remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Kartogenin-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert this compound into its alcohol derivatives.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents such as thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as alcohols, ketones, and substituted compounds. These derivatives can have different biological activities and applications .
Applications De Recherche Scientifique
Kartogenin-d4 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the effects of deuterium incorporation on chemical reactions and stability.
Biology: Investigated for its role in promoting chondrogenic differentiation and cartilage regeneration.
Medicine: Explored as a potential therapeutic agent for treating osteoarthritis and other cartilage-related disorders.
Industry: Utilized in the development of advanced biomaterials for tissue engineering and regenerative medicine
Mécanisme D'action
Kartogenin-d4 exerts its effects by modulating the CBFβ-RUNX1 transcriptional program, which is crucial for chondrogenic differentiation. The compound binds to the filamin A protein, leading to the activation of the CBFβ-RUNX1 pathway. This activation promotes the differentiation of mesenchymal stem cells into chondrocytes, thereby enhancing cartilage formation and repair .
Comparaison Avec Des Composés Similaires
Similar Compounds
Kartogenin: The non-deuterated form of Kartogenin-d4, known for its chondrogenic properties.
Curcumin: Another compound investigated for its potential in cartilage regeneration.
TGF-β3: A growth factor commonly used in cartilage tissue engineering
Uniqueness of this compound
This compound is unique due to its deuterium incorporation, which can enhance the stability and bioavailability of the compound. This makes it a promising candidate for long-term therapeutic applications compared to its non-deuterated counterpart .
Propriétés
Formule moléculaire |
C20H15NO3 |
|---|---|
Poids moléculaire |
321.4 g/mol |
Nom IUPAC |
2,3,4,5-tetradeuterio-6-[(4-phenylphenyl)carbamoyl]benzoic acid |
InChI |
InChI=1S/C20H15NO3/c22-19(17-8-4-5-9-18(17)20(23)24)21-16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13H,(H,21,22)(H,23,24)/i4D,5D,8D,9D |
Clé InChI |
SLUINPGXGFUMLL-DOGSKSIHSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)NC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O)[2H])[2H] |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


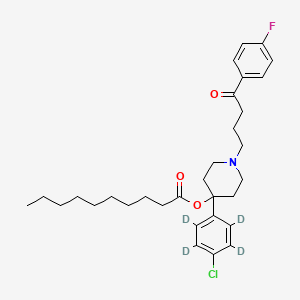
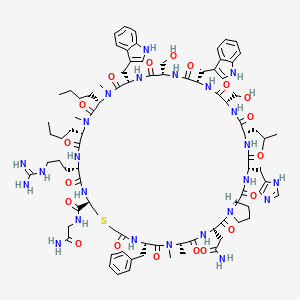
![(3R)-N-cyclopropyl-1-[3-(2-methyl-1-oxo-1-piperazin-4-ium-1-ylpropan-2-yl)oxyphenyl]-N-[[4-(1H-pyrazol-4-yl)phenyl]methyl]piperidine-3-carboxamide;chloride](/img/structure/B12414997.png)
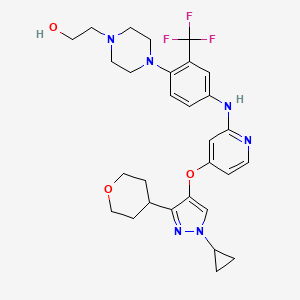
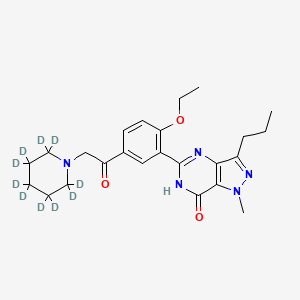
![[(3R,6R)-6-[4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carbonyl]oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] 4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carboxylate](/img/structure/B12415012.png)
